molecular formula C9H13N3O4 B1269544 Uridine, 5'-amino-2',5'-dideoxy- CAS No. 35959-38-7

Uridine, 5'-amino-2',5'-dideoxy-

Cat. No.: B1269544
CAS No.: 35959-38-7
M. Wt: 227.22 g/mol
InChI Key: ABYZQSMQSHNEMQ-SHYZEUOFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 5’-amino-2’,5’-dideoxy- typically involves the selective modification of uridine. One common method includes the protection of the hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require the use of protecting groups such as silyl ethers or acetates to prevent unwanted side reactions. The final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production of Uridine, 5’-amino-2’,5’-dideoxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Uridine, 5’-amino-2’,5’-dideoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted uridine analogs .

Scientific Research Applications

Uridine, 5’-amino-2’,5’-dideoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 5’-amino-2’,5’-dideoxy- involves its incorporation into viral DNA, leading to the inhibition of viral replication. The amino group at the 5’ position interferes with the normal base-pairing process, thereby disrupting the synthesis of viral DNA. This compound targets viral DNA polymerase and other enzymes involved in nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 5’-amino-2’,5’-dideoxy- is unique due to its specific modification at the 5’ position, which imparts distinct biochemical properties. Unlike other nucleoside analogs, it exhibits lower toxicity and higher selectivity towards viral enzymes, making it a promising candidate for antiviral therapies .

Properties

IUPAC Name

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYZQSMQSHNEMQ-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189509
Record name Uridine, 5'-amino-2',5'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35959-38-7
Record name Uridine, 5'-amino-2',5'-dideoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, 5'-amino-2',5'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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